8-(Trifluoromethoxy)quinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(trifluoromethoxy)quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSIICIBPMSVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 8 Trifluoromethoxy Quinoline 3 Carboxylic Acid
Retrosynthetic Analysis of the 8-(Trifluoromethoxy)quinoline-3-carboxylic Acid Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan. For this compound, the primary disconnections focus on the bonds that form the quinoline (B57606) ring system.
A plausible retrosynthetic pathway for this compound begins by disconnecting the C-N and C-C bonds of the pyridine (B92270) ring portion of the quinoline scaffold. This approach is characteristic of well-known quinoline syntheses such as the Doebner-von Miller or Skraup reactions. This leads to two key precursors: a substituted aniline (B41778), specifically 2-(trifluoromethoxy)aniline (B52511), and a three-carbon component that will form the rest of the pyridine ring.
Further disconnection of the three-carbon unit can vary. In a Doebner-von Miller type approach, this unit could originate from α,β-unsaturated aldehydes or ketones, which can be formed in situ. For the synthesis of a 3-carboxylic acid derivative, a more direct precursor would be a molecule like pyruvic acid.
Therefore, the retrosynthetic analysis suggests that this compound can be conceptually broken down into 2-(trifluoromethoxy)aniline and a C3 building block such as pyruvic acid or its derivatives. This strategy forms the basis for many of the established synthetic routes.
Established Synthetic Routes to this compound
The construction of the this compound molecule is typically achieved through multi-step synthetic sequences that involve the formation of the quinoline core followed by functional group manipulations.
Multi-Step Conversions from Precursors
A common strategy for synthesizing substituted quinoline-3-carboxylic acids involves the condensation of an appropriately substituted aniline with a β-ketoester or a similar three-carbon component, followed by cyclization and subsequent functionalization.
One potential multi-step route to this compound could begin with 2-(trifluoromethoxy)aniline. This aniline derivative can be reacted with diethyl ethoxymethylenemalonate (EMME) in a Gould-Jacobs reaction. The initial condensation would form an intermediate, which upon thermal cyclization would yield an ethyl 8-(trifluoromethoxy)quinoline-3-carboxylate. The final step would be the hydrolysis of the ester group to the desired carboxylic acid.
| Step | Reactants | Reaction Type | Product |
| 1 | 2-(trifluoromethoxy)aniline, Diethyl ethoxymethylenemalonate (EMME) | Condensation | Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate |
| 2 | Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate | Thermal Cyclization (Gould-Jacobs) | Ethyl 8-(trifluoromethoxy)quinoline-3-carboxylate |
| 3 | Ethyl 8-(trifluoromethoxy)quinoline-3-carboxylate | Hydrolysis | This compound |
Cyclization Reactions in this compound Synthesis
Cyclization reactions are fundamental to the formation of the quinoline ring system. The choice of cyclization method often dictates the substitution pattern of the final product.
The Doebner-von Miller reaction is a versatile method for quinoline synthesis. A variation of this reaction, known as the Doebner reaction, can be employed for the synthesis of quinoline-4-carboxylic acids and can be adapted for 3-carboxylic acid derivatives. In the context of this compound, this would involve the reaction of 2-(trifluoromethoxy)aniline, an aldehyde, and pyruvic acid. nih.gov This three-component reaction leads directly to the formation of the substituted quinoline-4-carboxylic acid, and with modification of the starting materials, could potentially yield the 3-carboxylic acid isomer.
Another powerful cyclization strategy is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. For the target molecule, this could involve the reaction of 2-amino-3-(trifluoromethoxy)benzaldehyde with a compound like ethyl pyruvate (B1213749), followed by cyclization and hydrolysis.
| Cyclization Reaction | Key Precursors | Resulting Scaffold |
| Gould-Jacobs Reaction | Substituted aniline, Diethyl ethoxymethylenemalonate | Quinoline-3-carboxylate |
| Doebner Reaction | Substituted aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid (adaptable for 3-COOH) |
| Friedländer Annulation | 2-aminoaryl aldehyde/ketone, Activated methylene compound | Substituted quinoline |
Functionalization Strategies for Quinoline-3-carboxylic Acids
For instance, one could start with 8-hydroxyquinoline-3-carboxylic acid. The introduction of the trifluoromethoxy group at the 8-position is a challenging transformation. It typically involves the reaction of the hydroxyl group with a trifluoromethylating agent, often under harsh conditions. Reagents like trifluoromethyl iodide in the presence of a copper catalyst or other specialized reagents can be used to achieve this conversion. However, the reactivity of the quinoline ring and the presence of the carboxylic acid group can complicate this functionalization, potentially requiring protection-deprotection steps.
Alternatively, direct C-H functionalization of the quinoline ring is an emerging area. rsc.org While still in development, methods for the regioselective introduction of functional groups onto the quinoline scaffold could provide more efficient routes in the future.
Novel and Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. nih.govacs.org These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. ijpsjournal.com
Catalytic Methods in Synthesis
The use of catalysts is a cornerstone of green chemistry, as they can promote reactions with higher efficiency and selectivity, often under milder conditions. researchgate.net In the context of quinoline synthesis, a variety of catalysts have been explored. acs.org
For the synthesis of this compound, a catalytic Doebner-type reaction could be employed. Lewis acids or Brønsted acids can be used to catalyze the condensation and cyclization steps. acs.org For example, catalysts like boron trifluoride etherate (BF₃·OEt₂) have been shown to be effective in promoting the three-component reaction of anilines, aldehydes, and pyruvic acid. nih.govacs.org The use of a catalyst can lead to higher yields and shorter reaction times compared to traditional uncatalyzed methods.
Furthermore, heterogeneous catalysts, including various nanocatalysts, are gaining attention. acs.org These catalysts can be easily recovered and reused, which is a significant advantage from both an economic and environmental perspective. While specific applications to this compound may not be widely reported, the general principles of using these catalysts for quinoline synthesis are well-established and could be adapted for this target molecule.
| Catalyst Type | Examples | Advantages in Quinoline Synthesis |
| Lewis Acids | BF₃·OEt₂, ZnCl₂, Sc(OTf)₃ | Enhanced reaction rates, improved yields, milder reaction conditions |
| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid | Readily available, effective for cyclization |
| Heterogeneous Catalysts | Nanoparticles, Zeolites, Supported acids | Easy recovery and reuse, reduced waste |
Flow Chemistry and Continuous Processing for Production
The transition from batch to continuous flow processing represents a significant advancement in the manufacturing of fine chemicals and pharmaceuticals, offering enhanced safety, consistency, and scalability. For the synthesis of quinoline derivatives, including this compound, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in conventional batch reactors.
While specific documentation on the continuous flow synthesis of this compound is not extensively detailed in publicly available literature, the principles have been successfully applied to related quinoline syntheses, such as the Doebner-von Miller reaction. For instance, a rapid and green synthesis of 2-methylquinoline (B7769805) has been achieved using a continuous flow reactor, demonstrating the feasibility of this technology for quinoline scaffolds. rsc.org This approach often leads to higher yields and purity while minimizing reaction times and waste. A patent for synthesizing substituted 3-quinoline carboxylic acids also suggests that for large-scale reactions, a continuous flow reactor is preferable for better temperature control and safety. google.com
Sustainable and Atom-Economical Syntheses
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, prioritizing methods that are both sustainable and atom-economical. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product.
Several strategies for the atom-economical synthesis of the quinoline core are being explored. rsc.org These often involve multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. mdpi.com The Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid, is an example of a three-component reaction that can be adapted for the synthesis of quinoline-3-carboxylic acid analogues. mdpi.comnih.gov
Another approach involves transition-metal-free processes that utilize readily available starting materials and environmentally benign catalysts or solvents. organic-chemistry.org For example, an efficient one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins has been developed, which proceeds without a transition metal catalyst and offers a high degree of atom economy. rsc.org Cobalt-catalyzed reactions have also been reported for the atom-economical synthesis of quinoline derivatives. rsc.org Applying these principles to the synthesis of this compound would involve designing a route that maximizes the incorporation of atoms from precursors like 2-amino-1-(trifluoromethoxy)benzene into the final molecular structure, potentially through a convergent, multicomponent strategy.
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
The optimization of synthetic pathways is critical for making the production of this compound viable for research and potential commercial applications. This involves systematically varying reaction conditions to maximize product yield and minimize the formation of impurities. The presence of the electron-withdrawing trifluoromethoxy group on the aniline precursor presents a specific challenge, as it can deactivate the aromatic ring and hinder the crucial electrophilic cyclization step required in many quinoline syntheses.
A study on a modified Doebner reaction, termed the "Doebner hydrogen-transfer reaction," provides a relevant case study for overcoming the challenges associated with electron-deficient anilines. nih.govacs.org Researchers found that traditional Doebner conditions resulted in low yields for anilines bearing strong electron-withdrawing groups. nih.govacs.org By systematically screening solvents, catalysts, and temperatures, they developed an optimized protocol.
The synthesis of a structurally related compound, 2-phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid, was investigated starting from 3-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid. The optimization process revealed that using a Lewis acid catalyst like Boron Trifluoride Etherate (BF₃·OEt₂) or Boron Trifluoride-Tetrahydrofuran complex (BF₃·THF) in acetonitrile (B52724) at 65°C significantly improved the reaction yield. acs.org
The data below illustrates the effect of different reaction conditions on the yield of the quinoline-4-carboxylic acid product derived from an electron-deficient aniline, which serves as a model for optimizing the synthesis of this compound.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol (B145695) | Reflux | 20 | 10 |
| 2 | H₂NSO₃H (1.0) | Water/Ethanol | 100 | 20 | <5 |
| 3 | BF₃·OEt₂ (1.0) | Acetonitrile | 65 | 20 | 75 |
| 4 | BF₃·THF (1.0) | Acetonitrile | 65 | 20 | 85 |
| 5 | Sc(OTf)₃ (0.1) | Acetonitrile | 65 | 20 | 40 |
| 6 | TfOH (1.0) | Acetonitrile | 65 | 20 | 25 |
This table is based on data for the synthesis of 2-phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid and is presented as a model for the optimization of related syntheses. acs.org
These findings highlight that the choice of Lewis acid and solvent is crucial for promoting the reaction with electron-deficient substrates. Applying a similar systematic optimization to the synthesis of this compound, likely via a Gould-Jacobs or related pathway, would be essential to achieving high yields and purity. Further optimization could also involve microwave-assisted synthesis, which has been shown to dramatically shorten reaction times and improve yields for Gould-Jacobs reactions. ablelab.euresearchgate.net
Chemical Transformations and Derivatization of 8 Trifluoromethoxy Quinoline 3 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the quinoline (B57606) ring is a primary site for chemical modification. Its reactivity is typical of aromatic carboxylic acids, enabling transformations such as esterification, amidation, reduction, and decarboxylation.
The carboxylic acid can be readily converted to its corresponding esters and amides through various synthetic methodologies.
Esterification: Esterification is a common transformation, often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the reaction with ethanol (B145695) under acidic conditions would yield ethyl 8-(trifluoromethoxy)quinoline-3-carboxylate.
Amidation: Amidation reactions are crucial for the synthesis of many biologically active molecules. researchgate.net These reactions typically involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents, followed by reaction with an amine. researchgate.net A variety of amidation reagents and conditions have been developed to facilitate this transformation efficiently. researchgate.net For example, the use of tetraalkylthiuram disulfides has been reported as an effective method for the amidation of quinoline-3-carboxylic acids. researchgate.net The reaction of 8-(trifluoromethoxy)quinoline-3-carboxylic acid with a primary or secondary amine in the presence of a suitable coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) would produce the corresponding amide derivative.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|---|---|---|
| This compound | Ethanol (in acid) | Esterification | Ethyl 8-(trifluoromethoxy)quinoline-3-carboxylate |
| This compound | Ammonia | Amidation | 8-(Trifluoromethoxy)quinoline-3-carboxamide |
| This compound | Aniline (B41778) | Amidation | N-phenyl-8-(trifluoromethoxy)quinoline-3-carboxamide |
The carboxylic acid group can also undergo reduction to an alcohol or be removed entirely through decarboxylation.
Reduction: The reduction of the carboxylic acid to a primary alcohol, (8-(trifluoromethoxy)quinolin-3-yl)methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).
Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. However, under certain conditions, such as high temperatures or in the presence of specific catalysts, this reaction can be induced. researchgate.net For quinoline-3-carboxylic acids, decarboxylation can sometimes occur as a side reaction in other transformations. researchgate.net
The carboxylic acid can be converted into more reactive derivatives like acyl halides and anhydrides, which are valuable intermediates in organic synthesis. wikipedia.orgresearchgate.net
Acyl Halides: Acyl chlorides, the most common acyl halides, are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5). wikipedia.orglibretexts.orgchemguide.co.uk These acyl halides are highly reactive and can be readily converted into a variety of other functional groups. libretexts.org
Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often facilitated by a dehydrating agent or by reacting an acyl chloride with a carboxylate salt. nih.govlibretexts.org Mixed anhydrides can also be prepared. google.com These anhydrides serve as effective acylating agents. nih.gov
Functionalization of the Quinoline Core
The quinoline ring system itself is amenable to further functionalization through various substitution reactions. The electronic nature of the trifluoromethoxy group and the carboxylic acid, as well as the inherent reactivity of the quinoline nucleus, dictate the regioselectivity of these transformations.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com In the case of the quinoline ring system, the positions of substitution are influenced by the existing substituents. The trifluoromethoxy group at the 8-position is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack. libretexts.org However, substitution can still occur under forcing conditions, with the incoming electrophile likely directed to specific positions based on the combined directing effects of the substituents and the quinoline nitrogen.
| Reaction | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-8-(trifluoromethoxy)quinoline-3-carboxylic acid |
| Bromination | Br₂/FeBr₃ | Bromo-8-(trifluoromethoxy)quinoline-3-carboxylic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-8-(trifluoromethoxy)quinoline-3-carboxylic acid |
Nucleophilic aromatic substitution (SNAr) is another important pathway for modifying the quinoline core, particularly at positions activated by electron-withdrawing groups. libretexts.orgyoutube.com The trifluoromethoxy group can activate the quinoline ring for nucleophilic attack. The presence of a good leaving group at an activated position would facilitate substitution by a variety of nucleophiles. For instance, if a halogen were present at a position ortho or para to the trifluoromethoxy group, it could potentially be displaced by nucleophiles such as alkoxides, amines, or thiolates. libretexts.org
Transformations Involving the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly influences the properties of a molecule due to its high electronegativity and lipophilicity. nih.gov
The trifluoromethoxy group is generally considered to be chemically stable and resistant to metabolic degradation. nih.gov This stability arises from the strong carbon-fluorine bonds. The -OCF₃ group is a strong electron-withdrawing group, which can impact the reactivity of the aromatic ring to which it is attached. In the case of 8-(trifluoromethoxy)quinoline, the electron-withdrawing nature of the trifluoromethoxy group can influence the susceptibility of the quinoline ring to both electrophilic and nucleophilic attack. For instance, electrophilic aromatic substitution on the quinoline ring is generally directed to the benzene (B151609) ring (positions 5 and 8), and the presence of the electron-withdrawing -OCF₃ group at position 8 would deactivate this ring towards electrophiles. rsc.orgnih.gov Conversely, nucleophilic aromatic substitution is favored at positions 2 and 4 of the pyridine (B92270) ring, and the electronic effect of the 8-trifluoromethoxy group on these positions is less direct. rsc.orgacs.org The stability of the trifluoromethyl group, a component of the trifluoromethoxy group, has been noted to be high under various reaction conditions, including those for radical polymerizations. nih.gov
Direct chemical transformation of the trifluoromethoxy group is challenging due to its high stability. However, under specific conditions, derivatization can be achieved. Nucleophilic substitution of a trifluoromethoxy group on an aromatic ring is generally difficult but can be facilitated if the ring is highly activated by other electron-withdrawing groups. For polyfluoroquinolines, nucleophilic substitution occurs preferentially at the 2- and 4-positions of the pyridine ring, replacing a fluorine atom rather than the entire trifluoromethoxy group. rsc.org
Another approach to modifying the trifluoromethoxy group could involve reactions that proceed through radical intermediates. However, the high stability of the C-F bonds makes this a non-trivial transformation. More commonly, the introduction of a trifluoromethoxy group onto an aromatic ring is achieved through synthetic methods starting from a precursor, rather than by direct modification of an existing -OCF₃ group.
Synthesis of this compound Derivatives for Specific Research Applications
The carboxylic acid at the 3-position of this compound is a prime site for derivatization, allowing for the synthesis of a wide array of compounds with potential applications in various research fields. The resulting amides, esters, and other derivatives can be investigated for their biological activities or as functional molecules. researchgate.net
The synthesis of amides from the carboxylic acid is a common and versatile transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. A variety of coupling reagents can also be employed to facilitate the direct amidation of the carboxylic acid with an amine. Quinoline-3-carboxamides have been synthesized and evaluated as potential inhibitors of ATM kinase, a key enzyme in the DNA damage response pathway, making them of interest in cancer research. researchgate.netnih.gov The synthesis of quinoline-8-sulfonamides as inhibitors of the M2 isoform of pyruvate (B1213749) kinase, another important target in cancer metabolism, further highlights the potential of quinoline derivatives in drug discovery. mdpi.com
Esters of this compound can be prepared by standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst. These ester derivatives can serve as intermediates for further transformations or be investigated for their own properties. For example, quinoline dicarboxylic esters have been synthesized and studied as biocompatible fluorescent tags for use in physiological experiments. nih.gov The trifluoromethoxy group, with its unique electronic properties, could potentially modulate the photophysical properties of such fluorescent probes. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org Derivatives of 8-amidoquinoline have also been explored as fluorescent probes for the determination of zinc ions. nih.gov
| Derivative Type | Potential Research Application | Rationale based on related Quinoline Derivatives |
|---|---|---|
| Amides | Kinase Inhibitors (e.g., ATM, PI3K) | Quinoline-3-carboxamides have shown inhibitory activity against ATM kinase. researchgate.netnih.gov Quinoline derivatives are also investigated as PI3K inhibitors. nih.gov |
| Esters | Fluorescent Probes | Quinoline dicarboxylic esters have been developed as biocompatible fluorescent tags. nih.gov The trifluoromethoxy group may enhance photostability and quantum yield. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org |
| Sulfonamides | Enzyme Inhibitors (e.g., Pyruvate Kinase M2) | Quinoline-8-sulfonamides have been designed as inhibitors of pyruvate kinase M2. mdpi.com |
Advanced Spectroscopic and Structural Elucidation of 8 Trifluoromethoxy Quinoline 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual atoms. For 8-(Trifluoromethoxy)quinoline-3-carboxylic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals and confirms the specific substitution pattern of the quinoline (B57606) core.
The ¹H and ¹³C NMR spectra of this compound are predicted based on the known spectra of quinoline-3-carboxylic acid chemicalbook.com and the substituent effects of the 8-trifluoromethoxy group. The -OCF₃ group exerts a strong electron-withdrawing inductive effect, which generally deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show six distinct signals corresponding to the protons on the quinoline ring. The protons H-2 and H-4 are typically the most deshielded in 3-substituted quinolines due to the anisotropic effect of the nitrogen atom and the carboxylic acid group. chemicalbook.com The protons on the benzene (B151609) ring (H-5, H-6, H-7) would exhibit coupling patterns (doublets, triplets, or doublet of doublets) characteristic of a tri-substituted benzene system. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. pressbooks.pub
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for all 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected in the 165-170 ppm region. oregonstate.edu The carbon atom attached to the trifluoromethoxy group (C-8) would be significantly influenced by the electronegative oxygen and fluorine atoms. The trifluoromethoxy carbon itself would appear as a quartet due to coupling with the three fluorine atoms. The remaining eight carbons of the quinoline core would resonate in the aromatic region (approx. 110-150 ppm).
Predicted NMR Chemical Shift Assignments Predicted values are based on reference data for quinoline-3-carboxylic acid and known substituent effects. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | ~9.1 | ~152.0 |
| 3 | - | ~128.0 |
| 4 | ~8.8 | ~139.0 |
| 4a | - | ~129.5 |
| 5 | ~7.9 (d) | ~123.0 |
| 6 | ~7.7 (t) | ~130.0 |
| 7 | ~7.6 (d) | ~118.0 |
| 8 | - | ~145.0 |
| 8a | - | ~148.0 |
| COOH | >12 (br s) | ~168.0 |
| OCF₃ | - | ~120.5 (q) |
To unequivocally confirm the predicted assignments and establish the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are employed. clockss.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily between protons on adjacent carbon atoms. For this compound, COSY would show correlations between H-5, H-6, and H-7, confirming their connectivity in the benzene portion of the quinoline ring. A correlation between H-2 and H-4 is not expected, but their distinct chemical shifts and singlet-like nature (or narrow doublet for H-4 due to W-coupling) would be apparent.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). ustc.edu.cn This technique is crucial for assigning carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~9.1 ppm would correlate to the carbon signal at ~152.0 ppm, confirming their assignment as H-2 and C-2, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation, as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). ustc.edu.cnyoutube.com Key HMBC correlations to confirm the structure would include:
A correlation from H-2 and H-4 to the carboxylic acid carbon (~168.0 ppm), confirming the position of the COOH group at C-3.
Correlations from H-7 to C-8 and C-8a, confirming the substitution pattern on the benzene ring.
Correlations from H-5 to C-4a and C-7.
These correlations allow for the complete assembly of the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between H-7 and the fluorine atoms of the trifluoromethoxy group, providing definitive evidence for the placement of the -OCF₃ group at the C-8 position.
Expected 2D NMR Correlations
| Technique | Key Expected Correlations | Information Gained |
| COSY | H-5 ↔ H-6; H-6 ↔ H-7 | Connectivity of protons on the carbocyclic ring. |
| HSQC | H-2 ↔ C-2; H-4 ↔ C-4; H-5 ↔ C-5; H-6 ↔ C-6; H-7 ↔ C-7 | Direct one-bond C-H connections. |
| HMBC | H-2, H-4 → C=O; H-7 → C-8; H-5 → C-4a | Confirms position of COOH and -OCF₃ groups and overall ring fusion. |
| NOESY | H-7 ↔ F (of OCF₃) | Spatial proximity confirming the C-8 substitution. |
Given the presence of fluorine, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing the trifluoromethoxy (-OCF₃) group. wikipedia.org
The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org The chemical shift of fluorine is highly sensitive to its electronic environment, with a very wide spectral range. wikipedia.orgalfa-chemistry.com For an aromatic trifluoromethoxy group, the chemical shift is typically observed in the range of -56 to -60 ppm relative to a CFCl₃ standard. In the case of this compound, the -OCF₃ group is not adjacent to any other fluorine or hydrogen atoms, so its ¹⁹F NMR spectrum is expected to show a sharp singlet. huji.ac.il This single peak confirms the presence of the trifluoromethoxy group and its chemical integrity.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides essential information about the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.govnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula.
For this compound, the exact mass of its molecular ion can be calculated and compared to the experimentally measured value. A close match (usually within 5 ppm) confirms the elemental composition. researchgate.net
Calculated Exact Mass
| Parameter | Value |
| Molecular Formula | C₁₁H₆F₃NO₃ |
| Calculated Monoisotopic Mass | 257.02997 Da |
| Expected [M+H]⁺ ion | 258.03725 Da |
| Expected [M-H]⁻ ion | 256.02269 Da |
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions by isolating a specific precursor ion (e.g., the molecular ion [M+H]⁺) and inducing its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the fragmentation pathways, which provides valuable structural information. acs.orgnih.gov
The fragmentation of quinoline carboxylic acids typically involves the loss of small, stable neutral molecules from the carboxylic acid group and cleavage of the quinoline ring. chempap.orgresearchgate.net For this compound, the protonated molecule ([M+H]⁺, m/z 258.0) is expected to undergo characteristic fragmentations:
Loss of water ([M+H-H₂O]⁺): A common initial fragmentation for carboxylic acids, resulting in an ion at m/z 240.0.
Loss of carbon monoxide ([M+H-CO]⁺): Following or preceding dehydration, leading to an ion at m/z 230.0.
Loss of the carboxyl group ([M+H-COOH]⁺): Loss of the entire acid functional group as a radical (45 Da), though less common than sequential losses. A more likely pathway is the loss of formic acid (HCOOH, 46 Da) to give an ion at m/z 212.0.
Cleavage of the quinoline ring: A characteristic fragmentation of the quinoline core is the loss of hydrogen cyanide (HCN, 27 Da) from fragments that retain the heterocyclic ring. rsc.org
Fragmentation of the substituent: The C-O bond of the trifluoromethoxy group may cleave, leading to the loss of a ·CF₃ radical or a COCF₃ fragment, although this is generally less favorable than fragmentation at the carboxylic acid moiety.
Predicted MS/MS Fragmentation of [M+H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 258.0 | H₂O | 240.0 | Acylium ion derived from cyclization |
| 258.0 | CO + H₂O | 212.0 | 8-(Trifluoromethoxy)quinoline ion |
| 212.0 | HCN | 185.0 | Ion from quinoline ring cleavage |
| 258.0 | HCOOH | 212.0 | 8-(Trifluoromethoxy)quinoline ion |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques provide valuable insights into its molecular structure.
The IR spectrum of a carboxylic acid is distinguished by several characteristic absorption bands. A very broad absorption is typically observed in the region of 2500-3300 cm⁻¹, which arises from the O-H stretching vibration of the carboxyl group. libretexts.orgspectroscopyonline.com The broadness of this peak is a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band, typically between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the quinoline ring is expected to lower this frequency to the 1680-1710 cm⁻¹ range. spectroscopyonline.com Additionally, the C-O stretching and O-H bending vibrations are expected in the regions of 1210-1320 cm⁻¹ and 900-960 cm⁻¹, respectively. spectroscopyonline.com
The trifluoromethoxy (-OCF₃) group also exhibits strong, characteristic IR absorption bands. The C-F stretching vibrations are typically found in the 1000-1300 cm⁻¹ region. The quinoline ring itself will display a series of characteristic bands. C=C and C=N stretching vibrations within the aromatic system are expected in the 1400-1600 cm⁻¹ range. C-H stretching vibrations from the aromatic rings will appear around 3000-3100 cm⁻¹.
Raman spectroscopy, being complementary to IR, is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes. The symmetric vibrations of the quinoline ring system are expected to produce strong signals in the Raman spectrum. The C-F bond also has a characteristic Raman signal. researchgate.net For similar fluoroquinolone compounds, characteristic peaks for the pyridone nucleus, carboxylic acid, and the C-F bond have been identified using Raman spectroscopy. researchgate.net
Table 1: Expected IR and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |
| Carboxylic Acid | C=O stretch | 1680-1710 (strong, sharp) | Moderate |
| Carboxylic Acid | C-O stretch | 1210-1320 (strong) | Moderate |
| Carboxylic Acid | O-H bend | 900-960 (broad) | Weak |
| Trifluoromethoxy | C-F stretch | 1000-1300 (strong) | Strong |
| Quinoline Ring | C=C, C=N stretch | 1400-1600 (multiple bands) | Strong |
| Quinoline Ring | Aromatic C-H stretch | 3000-3100 (multiple bands) | Moderate |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about the functional groups and connectivity of a molecule, X-ray crystallography offers a definitive determination of the three-dimensional atomic arrangement in the solid state. This technique is indispensable for understanding the precise bond lengths, bond angles, and intermolecular interactions that govern the properties of a material.
To date, the specific single-crystal X-ray diffraction data for this compound has not been reported in publicly available databases. However, based on the analysis of similar quinoline derivatives, we can anticipate key structural features. nih.govscispace.com A successful single-crystal X-ray diffraction experiment would provide precise coordinates for each atom in the crystal lattice, allowing for the unambiguous determination of its molecular structure. This would confirm the planar nature of the quinoline ring system and provide exact measurements of the bond lengths and angles of the carboxylic acid and trifluoromethoxy substituents. For related 8-hydroxyquinoline (B1678124) derivatives, the quinoline ring system is observed to be planar. scispace.com
The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant intermolecular interaction. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that these groups will form dimeric structures through O-H···O hydrogen bonds between adjacent molecules.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic quinoline rings of neighboring molecules are also likely to play a significant role in the crystal packing. nih.gov The trifluoromethoxy group, with its highly electronegative fluorine atoms, could participate in weaker C-H···F or other dipole-dipole interactions, further stabilizing the crystal lattice. A detailed analysis of the crystal structure would reveal the nature and geometry of these interactions, which are crucial for understanding the material's physical properties such as melting point and solubility. Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts. mdpi.com
Chiroptical Spectroscopy (if chiral derivatives are relevant)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. As this compound itself is not chiral, these techniques are not directly applicable to this compound.
However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in a substituent, then chiroptical spectroscopy would become a vital tool for their characterization. CD spectroscopy would be used to determine the absolute configuration of the chiral centers and to study any conformational chirality in the molecule. The sign and magnitude of the Cotton effects in the CD spectrum would provide detailed information about the stereochemistry of the molecule. At present, there is no information available in the literature regarding chiral derivatives of this compound or any associated chiroptical studies.
Computational and Theoretical Investigations of 8 Trifluoromethoxy Quinoline 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.orgresearchgate.net This approach is favored for its balance of accuracy and computational efficiency. In a typical DFT study of a quinoline (B57606) derivative, the molecule's geometry is first optimized to find its most stable three-dimensional structure. This is often achieved using a specific functional, such as B3LYP, combined with a basis set like 6-31G* or 6-311++G(d,p), which describes the molecule's atomic orbitals. nih.govnih.govnih.gov The calculations would reveal key electronic properties, including the distribution of electron density, electrostatic potential, and the nature of chemical bonds within the 8-(trifluoromethoxy)quinoline-3-carboxylic acid molecule.
Molecules with rotatable bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these structures, which correspond to energy minima on the potential energy surface. For this compound, this would involve rotating the carboxylic acid and trifluoromethoxy groups relative to the quinoline ring. By calculating the energy of each conformation, researchers can identify the global minimum (the most stable conformer) and other low-energy local minima. This information is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological activity. Tautomerization processes, such as the keto-enol forms, can also be inspected to determine the most stable tautomer in different environments. nih.gov
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are most likely to be involved in electron donation and acceptance during chemical reactions.
Table 1: Hypothetical Frontier Orbital Parameters This table is illustrative and not based on published data for the specific compound.
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
Spectroscopic Property Prediction and Correlation
Computational methods can predict various types of molecular spectra. These predictions are valuable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are employed for this purpose. The calculated chemical shifts for this compound would be compared with experimental spectra to confirm its structure. nih.gov Such studies on related quinoline compounds have shown good agreement between calculated and experimental results. nih.gov
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts This table is illustrative and not based on published data for the specific compound.
| Proton Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.9 | 8.8 |
| H-4 | 8.4 | 8.3 |
| H-5 | 7.8 | 7.7 |
| H-6 | 7.6 | 7.5 |
| H-7 | 7.9 | 7.8 |
| COOH | 13.5 | 13.4 |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities in the IR and Raman spectra. nih.govcardiff.ac.uk The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore multiplied by a scaling factor (e.g., ~0.96 for B3LYP) for better comparison. nih.gov These calculations allow for the assignment of each band in the experimental spectra to a specific molecular vibration, such as C=O stretching of the carboxylic acid, C-F stretching in the trifluoromethoxy group, or vibrations of the quinoline ring system. mdpi.com
Reaction Mechanism Studies
Computational chemistry is instrumental in mapping out the energetic landscapes of chemical reactions, identifying intermediates, and determining the structures of transition states. This knowledge is crucial for optimizing existing synthetic routes and designing new ones.
The synthesis of quinoline derivatives often involves multi-step processes, such as cyclization reactions followed by functional group modifications. nih.gov Density Functional Theory (DFT) is a common computational method used to investigate such synthetic pathways. nih.gov For a molecule like this compound, DFT calculations could be employed to:
Evaluate Reaction Energetics: By calculating the change in Gibbs free energy (ΔG) for each step, chemists can predict the thermodynamic feasibility of a proposed synthetic route. This includes evaluating the stability of reactants, intermediates, and products.
Identify Key Intermediates: Computational models can predict the structure and stability of transient species that may be difficult to isolate and characterize experimentally.
Assess Reaction Conditions: Theoretical calculations can help determine how factors like solvent, temperature, and catalysts might influence the reaction pathway and yield. For instance, different synthetic strategies for quinoline-3-carboxylic acids, such as those starting from substituted anilines, can be compared computationally to identify the most efficient approach.
A hypothetical reaction pathway for the synthesis could be computationally modeled to understand its efficiency. For example, the cyclization step, a key process in forming the quinoline core, can be analyzed to determine the most likely mechanism and identify potential side reactions.
The transition state is the highest energy point along a reaction coordinate and represents the energetic barrier that must be overcome for a reaction to occur. Identifying and analyzing the transition state is fundamental to understanding reaction kinetics.
For the synthesis of this compound, transition state analysis could be applied to critical steps such as intramolecular cyclization or the introduction of the trifluoromethoxy group. Computational methods, again primarily DFT, can calculate the geometry and energy of these transition states.
Key parameters obtained from Transition State Analysis:
Activation Energy (Ea): The energy difference between the reactants and the transition state, which directly relates to the reaction rate.
Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate towards the product.
Geometric Parameters: Analysis of bond lengths and angles in the transition state structure provides insight into which bonds are breaking and which are forming during the reaction.
For example, in a Gould-Jacobs reaction, a common method for synthesizing quinolines, the key cyclization step could be modeled to find its transition state, thereby providing a deeper understanding of the factors controlling the reaction's success.
Molecular Dynamics (MD) Simulations
While quantum mechanical methods like DFT are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For this compound, MD simulations could be used to study:
Conformational Flexibility: To understand the range of shapes the molecule can adopt in solution.
Solvation Effects: To model how the molecule interacts with solvent molecules, which can significantly influence its properties and reactivity.
Interactions with Biomolecules: If this compound is being investigated for biological activity, MD simulations can provide detailed insights into how it binds to a target protein or enzyme. mdpi.com Studies on similar quinoline-3-carboxamide (B1254982) derivatives have used MD simulations to establish the stability of interactions within the binding pockets of kinases. mdpi.com These simulations often analyze metrics like Root-Mean-Square Deviation (RMSD) to assess the stability of the protein-ligand complex over time. mdpi.comnih.gov
| Simulation Parameter | Typical Application for this compound |
| Simulation Time | Nanoseconds (ns) to microseconds (µs) |
| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM) |
| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent models |
| Analysis Metrics | RMSD, Radius of Gyration (Rg), Hydrogen Bond Analysis |
Structure-Activity Relationship (SAR) Modeling and Chemoinformatics
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Chemoinformatics employs computational methods to analyze large datasets of chemical compounds and their properties to identify promising new drug candidates or molecules with desired characteristics.
For this compound, SAR and chemoinformatic approaches would involve:
Building a Compound Library: Creating a virtual library of related quinoline-3-carboxylic acid derivatives by systematically modifying the substituents at various positions on the quinoline ring.
Calculating Molecular Descriptors: For each compound in the library, a wide range of physicochemical and structural properties (descriptors) are calculated. These can include molecular weight, lipophilicity (logP), polar surface area, and various electronic and topological indices.
Developing a Predictive Model: Using statistical methods or machine learning algorithms, a quantitative structure-activity relationship (QSAR) model is built to correlate the calculated descriptors with experimentally determined activity.
Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. For instance, SAR studies on other quinoline carboxylic acids have been used to optimize their antiviral or enzyme-inhibiting activities. nih.govelsevierpure.com The trifluoromethoxy group at the 8-position, for example, could be computationally compared with other substituents like chloro, methyl, or methoxy (B1213986) groups to predict its influence on a specific biological target.
| Modeling Technique | Description | Relevance to the Compound |
| QSAR | Correlates molecular descriptors with biological activity to create a predictive statistical model. | Predict potential biological activities based on its structural features compared to known active quinolines. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. | Develop a 3D model of features that could be crucial for the compound's interaction with a biological target. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein to form a stable complex. | Simulate the binding of the compound into the active site of a target enzyme to estimate binding affinity. nih.gov |
Biological and Biomedical Research Applications of 8 Trifluoromethoxy Quinoline 3 Carboxylic Acid Preclinical, in Vitro Focus
In Vitro Biological Activity Screening and Profiling
The initial stages of drug discovery involve broad screening of a compound's biological activity using a battery of in vitro assays. These tests are designed to identify interactions with specific molecular targets and to characterize the compound's effects on cellular functions.
The quinoline-3-carboxylic acid framework is a well-established pharmacophore for enzyme inhibition. Studies on various analogs demonstrate the potential for this class of compounds to target a diverse range of enzymes.
Protein Kinases: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a key enzyme involved in cell growth and proliferation. nih.gov A study of forty-three new derivatives identified twenty-two compounds that inhibited CK2 with IC50 values ranging from 0.65 to 18.2 μM. nih.gov This suggests that 8-(trifluoromethoxy)quinoline-3-carboxylic acid could also be profiled for activity against a panel of protein kinases, including CK2, to determine its inhibitory potential and selectivity.
P-Selectin: P-selectin is an adhesion molecule involved in the inflammatory response and thrombosis. A closely related analog, 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), was developed as a P-selectin inhibitor. The 8-trifluoromethyl substitution was found to be optimal for balancing aqueous solubility and P-selectin inhibition, highlighting the importance of the substituent at this position for activity.
Diacylglycerol Acyltransferase (DGAT1): DGAT1 is a key enzyme in triglyceride synthesis, making it a target for metabolic diseases. A series of novel bicyclic DGAT1 inhibitors based on the quinoline (B57606) carboxylic acid scaffold have been designed and synthesized. nih.gov This research demonstrates the utility of this chemical class in targeting enzymes involved in metabolic pathways. nih.gov
DNA Gyrase: The quinolone class of antibiotics, which features a related core structure, famously targets bacterial DNA gyrase. The 4-oxo and 3-carboxylic acid moieties are crucial for chelating with a magnesium ion in the enzyme's active site, leading to the inhibition of DNA supercoiling. While the subject compound is a quinoline, not a quinolone, its structural similarity warrants investigation against bacterial topoisomerases.
The following table summarizes the enzyme inhibition data for compounds related to this compound.
| Compound Class/Derivative | Target Enzyme | Activity (IC50) |
|---|---|---|
| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 µM |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 µM |
| Bicyclic quinoline carboxylic acid derivatives | Diacylglycerol Acyltransferase 1 (DGAT1) | Data reported as potent |
Receptor binding assays are fundamental tools used to determine if a compound can bind to a specific receptor and to quantify the affinity of this interaction. These assays typically involve incubating the compound with a preparation of the receptor (e.g., from cell membranes or as a purified protein) and a radiolabeled or fluorescently tagged ligand known to bind to the receptor. The ability of the test compound to displace the labeled ligand indicates binding activity.
While specific receptor binding data for this compound are not extensively documented, the quinoline scaffold is known to interact with various receptors. For instance, certain quinoline derivatives have been explored as antagonists for the vanilloid receptor TRPV1 and as modulators of G-protein coupled receptors (GPCRs). Furthermore, quinoline-based structures have been designed as fluorescent receptors for the specific recognition of carboxylic acids, demonstrating the capacity of the quinoline ring system to engage in specific molecular recognition and binding events. beilstein-journals.orgnih.gov Therefore, a comprehensive preclinical evaluation of this compound would involve screening it against a broad panel of receptors to identify potential biological targets and to assess its off-target binding profile.
Cell-based assays provide crucial information on a compound's biological effects in a more complex, physiological context than enzyme or receptor assays. These assays can reveal a compound's ability to permeate cell membranes, its impact on cell viability, and its influence on specific cellular pathways.
Research on various quinoline-3-carboxylic acid derivatives has demonstrated significant effects in cell-based models. Studies have shown that this class of compounds can possess potent antiproliferative and anti-inflammatory properties. nih.gov For example, several quinoline carboxylic acids displayed remarkable growth inhibition capacities against the MCF7 mammary cancer cell line. nih.gov
Apoptosis Induction: A key mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. Quinazoline derivatives, which are structurally similar to quinolines, have been shown to induce apoptosis in cancer cells. For example, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was found to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 breast cancer cells. nih.gov This suggests that the quinoline-3-carboxylic acid scaffold may also have pro-apoptotic potential.
Anti-inflammatory Activity: In assays using RAW264.7 mouse macrophages stimulated with lipopolysaccharide (LPS), quinoline-3-carboxylic acid and quinoline-4-carboxylic acid exhibited significant anti-inflammatory activity without causing cytotoxicity. nih.gov
The table below summarizes findings from cell-based assays for related quinoline derivatives.
| Compound Class/Derivative | Cell Line | Biological Effect | Potency |
|---|---|---|---|
| Quinoline-3-carboxylic acid | MCF7 (Breast Cancer) | Growth Inhibition | Remarkable Activity |
| Quinoline-2-carboxylic acid | HELA (Cervical Cancer) | Cytotoxicity | Significant Activity |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Apoptosis Induction & G1 Cell Cycle Arrest | IC50 of 168.78 µM |
| Quinoline-3-carboxylic acid | RAW264.7 (Macrophage) | Anti-inflammatory | Appreciable Affinity |
Target Identification and Validation Strategies
When a compound demonstrates interesting biological activity in initial screens, the next critical step is to identify its specific molecular target(s). Elucidating the mechanism of action is essential for further drug development.
Affinity chromatography is a powerful technique for target identification. This method involves immobilizing a derivative of the bioactive compound (the "bait") onto a solid support, such as chromatography beads. A cellular extract (proteome) is then passed over these beads. Proteins that specifically bind to the compound will be captured, while non-binding proteins are washed away. The captured proteins (the "prey") can then be eluted and identified using mass spectrometry-based proteomics. This approach allows for an unbiased survey of potential protein targets within the entire proteome. For a molecule like this compound, a linker would be attached to a position on the molecule that is not critical for its biological activity, enabling its immobilization without disrupting its binding interaction.
Genetic approaches provide a complementary strategy for target identification and validation. Genetic screens, often performed in model organisms like yeast or in human cell lines using technologies such as CRISPR-Cas9, can identify genes that, when modified, alter the sensitivity of the cell to the compound. For instance, a cell with a knockout or knockdown of the target protein's gene may become resistant to the compound's effects. Conversely, overexpression of the target might sensitize the cells. These genetic interactions provide strong evidence for a functional link between the compound and the identified gene product. Such screening approaches could be applied to systematically uncover the cellular components required for the activity of this compound. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinoline-3-carboxylic acids, these studies involve the systematic modification of the core structure and the analysis of the resulting changes in potency and selectivity towards a biological target.
The elucidation of SAR for this compound necessitates the design and synthesis of a library of analogs. Synthetic strategies for quinoline-3-carboxylic acid derivatives are well-established and can be adapted for this purpose. A common approach involves the condensation of substituted anilines with other reagents. researchgate.net The synthesis of analogs would likely focus on modifications at several key positions of the quinoline ring, as well as the carboxylic acid group.
Potential synthetic modifications to probe the SAR of this compound could include:
Modification of the 8-position: Replacing the trifluoromethoxy group with other electron-withdrawing or electron-donating groups to assess the impact of electronics at this position.
Substitution at other positions of the benzene (B151609) ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at positions 5, 6, and 7 to explore the steric and electronic requirements for activity.
Modification of the pyridine (B92270) ring: Introducing substituents at the 2 and 4-positions to understand their role in target binding.
Derivatization of the carboxylic acid: Converting the carboxylic acid to esters, amides, or other bioisosteres to probe the importance of this functional group for activity. nih.gov
A variety of synthetic methods have been developed for the synthesis of quinoline derivatives, including the Doebner and Pfitzinger reactions, which could be employed for the creation of these analogs. researchgate.net
The biological potency and selectivity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. nih.gov For quinoline-3-carboxylic acids, the following general SAR principles have been observed in various studies and can be extrapolated to understand the potential influence of substituents on this compound and its analogs.
The trifluoromethoxy group at the 8-position is expected to significantly influence the compound's properties due to its strong electron-withdrawing nature and lipophilicity. The impact of this and other substituents can be summarized as follows:
The Carboxylic Acid Group: The carboxylic acid at the 3-position is often a critical pharmacophoric element, participating in key hydrogen bonding interactions with target proteins. nih.gov Its position is crucial for the orientation of the molecule within the binding site.
Substituents on the Pyridine Ring: Modifications at the 2 and 4-positions can influence the steric and electronic profile of the molecule, impacting both potency and selectivity.
| Position of Substitution | Type of Substituent | Potential Influence on Biological Activity |
| 8-position | Trifluoromethoxy (existing) | Strong electron-withdrawing, increases lipophilicity, may influence pKa and binding affinity. |
| 5, 6, 7-positions | Halogens, Alkyl, Alkoxy | Can modulate lipophilicity, steric bulk, and electronic properties, affecting target binding and pharmacokinetic properties. |
| 2-position | Aryl, Heteroaryl | Can introduce additional binding interactions and influence the overall shape of the molecule. |
| 3-position | Carboxylic Acid (existing) | Often crucial for hydrogen bonding and anchoring the molecule in the active site of a target protein. |
Ligand-Protein Interaction Studies
Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization. This is achieved through a combination of computational and experimental techniques.
Computational docking and molecular modeling are powerful in silico tools used to predict the binding mode and affinity of a ligand to a protein target. researchgate.net For this compound, these studies can provide valuable insights into its potential biological targets and the key interactions that govern binding.
Docking simulations would typically involve:
Target Selection: Identifying potential protein targets based on the known biological activities of similar quinoline derivatives. These could include kinases, reverse transcriptase, or other enzymes. nih.gov
Binding Site Prediction: Identifying the most likely binding pocket on the target protein.
Docking Simulation: Placing the 3D structure of this compound into the predicted binding site and calculating the binding energy and optimal conformation.
Interaction Analysis: Visualizing and analyzing the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular modeling studies of other quinoline derivatives have shown that the quinoline nitrogen and the carboxylic acid group are often involved in critical hydrogen bonding interactions with amino acid residues in the active site of the target protein. mdpi.comrjptonline.org The trifluoromethoxy group at the 8-position would likely engage in hydrophobic or halogen bonding interactions.
While computational methods provide valuable predictions, experimental techniques are essential for confirming and quantifying the binding of a ligand to its target protein.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that can be used to measure the kinetics (on-rate and off-rate) and affinity of a ligand-protein interaction in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response.
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. In an ITC experiment, a solution of this compound would be titrated into a solution containing the target protein, and the resulting heat changes would be measured.
These experimental techniques would provide crucial data to validate the predictions from molecular modeling and to accurately characterize the binding of this compound to its biological targets.
Prodrug Strategies and Bioreversible Derivatives for Research Enhancement
Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. ebrary.net The development of prodrugs of this compound could be a valuable strategy to overcome potential limitations in its use as a research tool, such as poor solubility or cell permeability.
The carboxylic acid group at the 3-position is a prime target for prodrug modification. Common prodrug strategies for carboxylic acids include esterification to form various esters (e.g., alkyl, aryl, or acyloxymethyl esters). ebrary.net These esters can mask the polar carboxylic acid group, increasing the lipophilicity of the compound and potentially enhancing its ability to cross cell membranes. Once inside the cell, these esters can be cleaved by endogenous esterases to release the active carboxylic acid.
Another approach is the formation of amide derivatives. However, amides are generally more stable to hydrolysis than esters, which could lead to slower release of the active compound.
The choice of the promoiety would depend on the desired properties of the prodrug, such as its rate of conversion to the active drug and its solubility. The synthesis of such bioreversible derivatives would allow for a more controlled investigation of the biological effects of this compound in cellular and in vivo models. A prodrug of a fluoroquinolone, PA2808, has been shown to convert to its active parent drug, PA2789, and demonstrated increased water solubility. nih.gov
Potential Applications in Other Scientific Domains
Catalysis and Ligand Design
The quinoline (B57606) scaffold is a prominent structural motif in the design of ligands for transition metal catalysis, owing to the coordinating ability of the nitrogen atom within the heterocyclic ring. The presence of a carboxylic acid group in the 3-position and a trifluoromethoxy group at the 8-position of the quinoline ring in 8-(trifluoromethoxy)quinoline-3-carboxylic acid introduces additional functionalities that could be exploited in catalyst development.
Derivatives of quinoline are extensively used as chiral ligands in asymmetric catalysis to produce enantiomerically pure compounds, which are of significant interest in the pharmaceutical and fine chemical industries. researchgate.netthieme-connect.com Chiral ligands containing the quinoline motif have been successfully employed in a variety of asymmetric reactions, including carbon-carbon bond formations, allylic substitutions, and hydrogenations. thieme-connect.com
While specific studies on the use of this compound derivatives in asymmetric catalysis are not extensively documented, the core structure possesses features that are desirable in a chiral ligand. By introducing chirality into the molecule, for instance through the synthesis of chiral amides or esters from the carboxylic acid group, it is conceivable that such derivatives could serve as effective ligands in enantioselective catalysis. The trifluoromethoxy group at the 8-position could influence the steric and electronic properties of the catalytic center, potentially leading to high levels of enantioselectivity.
The development of chiral catalysts often involves the combination of a metal center with a chiral organic molecule (the ligand). The ligand creates a chiral environment around the metal, which directs the stereochemical outcome of the reaction.
Table 1: Examples of Asymmetric Reactions Catalyzed by Metal Complexes with Chiral Quinoline-based Ligands
| Reaction Type | Chiral Ligand Type | Metal Catalyst | Achieved Enantioselectivity (ee) |
| Hydrogenation of Quinolines | Chiral Diamine Ligands | Cationic Ruthenium(II) | Good to excellent |
| C-H Functionalization | Chiral Carboxylic Acids | Cp*MIII (M = Co, Rh, Ir) | High enantioselectivity |
| Hydroamination | --- | Copper(I) Hydride | High enantioselectivity |
This table presents data for related quinoline derivatives to illustrate the potential of the target compound.
The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group in this compound can act as coordination sites for metal ions. This bidentate or potentially polydentate coordination ability makes it a candidate for the synthesis of novel metal complexes. researchgate.net The electronic properties of the trifluoromethoxy group, being strongly electron-withdrawing, can modulate the electron density at the metal center, thereby influencing the catalytic activity of the resulting complex.
For instance, rhodium(I) carbonyl complexes of quinoline carboxylic acids have been synthesized and shown to be active catalysts for the carbonylation of methanol. researchgate.net Similarly, copper complexes with quinoline derivatives have demonstrated catalytic activity in the oxidation of catechol. mdpi.com It is plausible that metal complexes of this compound could exhibit interesting catalytic properties in various organic transformations. The stability and reactivity of these potential catalysts would be influenced by the nature of the metal ion and the coordination geometry.
Material Science and Organic Optoelectronics
Quinoline and its derivatives are known for their unique photophysical properties, making them attractive components for the development of advanced materials in optoelectronics. pharmaguideline.com The rigid, planar structure of the quinoline ring system, combined with the potential for π-π stacking interactions, facilitates charge transport and luminescence, which are key properties for applications in this field.
The functionalization of polymers with specific chromophores is a common strategy to impart desired optical and electronic properties. The carboxylic acid group of this compound provides a convenient handle for its incorporation into polymer backbones or as a pendant group through esterification or amidation reactions. nih.gov The resulting polymers could exhibit interesting photoluminescent or electroluminescent properties, potentially finding use in the fabrication of organic light-emitting diodes (OLEDs) or other optoelectronic devices.
The introduction of trifluoromethyl or trifluoromethoxy groups into polymers is a known strategy to enhance their solubility, thermal stability, and optoelectronic performance. nasa.gov Therefore, polymers incorporating the this compound moiety may benefit from these advantages.
Table 2: Properties of Polymers Incorporating Quinoline Derivatives
| Polymer Type | Quinoline Derivative | Key Property | Potential Application |
| Polyacrylates | Quinoline-based chalcone | Antimicrobial activity, controlled drug release | Polymeric drugs |
| Polyfluorenes | Redox-active fluorene | Radical anions with specific optoelectronic properties | Organic electronics |
| Coordination Polymers | Quinoline-2,4-dicarboxylate | Luminescence | Hybrid polymeric materials |
This table presents data for related quinoline derivatives to illustrate the potential of the target compound.
Many quinoline derivatives exhibit strong fluorescence, which can be sensitive to their local environment. pharmaguideline.com This property makes them suitable for use as fluorescent probes and sensors. The fluorescence of a quinoline-based molecule can be modulated by factors such as solvent polarity, pH, and the presence of metal ions or other analytes. researchgate.net
Derivatives of 8-(amidoquinoline) have been developed as fluorescent probes for the determination of zinc ions. mdpi.com Similarly, quinoline-based receptors have been designed for the fluorometric discrimination of carboxylic acids. beilstein-journals.orgresearchgate.net The trifluoromethoxy group in this compound could enhance the photostability and quantum yield of the molecule, making it a potentially more robust fluorescent probe. Its carboxylic acid functionality could be used to tether the molecule to other structures or to interact with specific analytes.
Analytical Method Development (beyond structural identification)
Beyond its use as a chemical intermediate, this compound and its derivatives have potential applications in the development of new analytical methodologies.
The inherent chromophoric and fluorophoric nature of the quinoline ring system can be exploited for detection in various analytical techniques. For instance, in high-performance liquid chromatography (HPLC), the UV absorbance or fluorescence of quinoline derivatives allows for their sensitive detection. nih.gov The development of quantitative structure-chromatographic retention relationships (QSRR) for quinoline derivatives aids in the prediction of their chromatographic behavior. nih.govresearchgate.net
Furthermore, chiral derivatives of quinoline have been synthesized and used as chiral derivatizing reagents for the enantioseparation of racemic compounds, such as β-blockers, by liquid chromatography. researchgate.net The carboxylic acid group of this compound could be activated and reacted with chiral amines or alcohols to form diastereomeric derivatives that can be separated by standard chromatographic techniques.
In the field of separation science, techniques like centrifugal partition chromatography have been employed for the preparative separation of quinoline derivatives. ird.fr The specific physicochemical properties imparted by the trifluoromethoxy and carboxylic acid groups may allow for the development of selective extraction and separation methods for this compound and its derivatives from complex mixtures. google.com
As a Reference Standard in Analytical Chemistry
In the field of analytical chemistry, the purity and stability of a compound are paramount for its use as a reference standard. A reference standard is a highly purified substance used to calibrate analytical instruments, validate analytical methods, and quantify the amount of a substance in a sample. While specific documentation detailing the certification of this compound as a primary reference standard is not extensively published in peer-reviewed literature, its commercial availability often includes a certificate of analysis (CoA).
A certificate of analysis for a compound intended for use as a reference standard typically includes critical data points that establish its identity and purity. chromatographyonline.com This information is essential for ensuring the accuracy and reliability of analytical measurements.
Key Parameters on a Certificate of Analysis for a Reference Standard:
| Parameter | Description | Typical Method of Analysis |
| Identity | Confirmation of the chemical structure. | NMR, Mass Spectrometry, IR Spectroscopy |
| Purity | The percentage of the desired compound in the material. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |
| Impurities | Identification and quantification of any other substances present. | HPLC, GC-MS |
| Water Content | The amount of water present in the material. | Karl Fischer Titration |
| Residual Solvents | The amount of any solvents remaining from the synthesis process. | Headspace GC |
This table is interactive. Users can sort and filter the data.
The availability of this compound with a specified purity, often greater than 95%, indicates its potential as a reference material for qualitative and quantitative analyses in research and development settings. cymitquimica.com It can be used to develop and validate new analytical methods for the detection and quantification of related quinoline derivatives or compounds containing the trifluoromethoxy moiety.
Application in Chromatographic Separations
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the separation, identification, and quantification of chemical compounds. The structural features of this compound make it amenable to analysis by various chromatographic methods. While specific, detailed HPLC methods for this exact compound are not widely published, methods for structurally similar quinoline-3-carboxylic acid derivatives provide a strong basis for developing effective separation protocols.
For instance, reversed-phase HPLC is a common and effective technique for the separation of quinoline derivatives. mdpi.com In this mode of chromatography, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is influenced by its hydrophobicity; more hydrophobic compounds are retained longer on the column. The trifluoromethoxy group in this compound significantly increases its lipophilicity, suggesting it would be well-retained on a C18 or similar reversed-phase column.
A hypothetical HPLC method for the analysis of this compound could be developed based on established methods for related compounds.
Potential HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for hydrophobic compounds. |
| Mobile Phase | Acetonitrile (B52724) and water with a pH modifier (e.g., formic acid or trifluoroacetic acid) | Acetonitrile is a common organic modifier. The acid improves peak shape for carboxylic acids. |
| Detection | UV at a specific wavelength (e.g., 254 nm or 320 nm) | The quinoline ring system is UV-active, allowing for sensitive detection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
This table is interactive. Users can sort and filter the data.
The development of such a method would be crucial for quality control during the synthesis of this compound, for its quantification in various matrices, and for its use as a reference standard in the analysis of other related compounds. The presence of the trifluoromethoxy group can also be exploited in methods like 19F NMR spectroscopy for fluorine-specific detection and quantification.
Future Perspectives and Research Directions for 8 Trifluoromethoxy Quinoline 3 Carboxylic Acid Studies
Emerging Synthetic Methodologies
While classic methods for quinoline (B57606) synthesis like the Skraup, Combes, and Friedländer reactions are well-established, future research will likely focus on more efficient, sustainable, and regioselective modern synthetic strategies. researchgate.netresearchgate.net The precise construction of the 8-(Trifluoromethoxy)quinoline-3-carboxylic acid scaffold necessitates advanced approaches that can accommodate its specific substitution pattern.
Emerging strategies include transition-metal-catalyzed C-H bond activation and functionalization, which offer novel pathways for creating quinoline derivatives with high precision and step economy. rsc.orgmdpi.com For instance, rhodium-catalyzed C-H/C-H cross-coupling could be explored to build the core structure or introduce further complexity. rsc.org Additionally, multicomponent, one-pot reactions are gaining traction as they provide a greener and more efficient route to highly functionalized quinolines, reducing waste and simplifying purification processes. researchgate.netkoreascience.kr Future work could focus on developing a one-pot synthesis that incorporates the trifluoromethoxy-substituted aniline (B41778) precursor, an aldehyde, and a pyruvate (B1213749) equivalent to construct the target molecule directly, modeled after the Doebner hydrogen-transfer reaction. nih.gov
| Synthetic Approach | Potential Application for this compound | Key Advantages |
| Transition Metal-Catalyzed C-H Activation | Direct and regioselective functionalization of the quinoline core. rsc.org | High efficiency, step economy, broad functional group tolerance. mdpi.com |
| Multicomponent Reactions (e.g., Doebner-type) | One-pot synthesis from simple precursors like 2-(trifluoromethoxy)aniline (B52511). nih.gov | Green chemistry, operational simplicity, high atom economy. researchgate.net |
| Photocatalytic Oxidative Cyclization | Mild and environmentally friendly construction of the quinoline ring system. | Use of visible light, ambient reaction conditions, high yields. |
| Superacid-Catalyzed Condensation | Efficient synthesis from vinylogous imines under potent acidic conditions. mdpi.com | High efficiency and broad substrate compatibility. mdpi.com |
Advanced Spectroscopic and Imaging Techniques for Characterization
Thorough structural characterization is fundamental to understanding the properties of this compound. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for initial confirmation, advanced methods can provide deeper insights into its structure, conformation, and interactions with biological systems. mdpi.com
Two-dimensional NMR techniques, such as HSQC, HMBC, and ROESY, will be invaluable for unambiguously assigning all proton and carbon signals and determining the compound's spatial conformation. ipb.pt Given the presence of fluorine, ¹⁹F NMR will be a critical tool for confirming the integrity of the trifluoromethoxy group and studying its electronic environment. Advanced MS techniques, including High-Resolution Mass Spectrometry (HRMS), can confirm the elemental composition with high accuracy. mdpi.com Future studies could also employ solid-state NMR to analyze the compound's crystalline packing and polymorphic forms, which can influence its physicochemical properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
| AI/ML Application | Description | Potential Impact on Research |
| Virtual High-Throughput Screening (vHTS) | Using computational models to screen large libraries of virtual compounds against biological targets. nih.gov | Rapid identification of lead compounds with desired activity. |
| QSAR Modeling | Developing predictive models that correlate chemical structure with biological activity. researchgate.net | Guiding the synthesis of derivatives with enhanced potency. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives. | Early-stage deselection of candidates with poor pharmacokinetic profiles. |
| De Novo Drug Design | Generating novel molecules with optimized properties for a specific target. ijirt.org | Discovery of innovative chemical entities with improved therapeutic potential. |
Exploration of Novel Biological Targets and Therapeutic Areas (preclinical research scope)
The quinoline nucleus is a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net Derivatives of quinoline have demonstrated anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties. mdpi.com Preclinical research on this compound should therefore explore a broad spectrum of potential therapeutic applications.
In oncology, quinoline derivatives have been shown to inhibit key targets like Epidermal Growth Factor Receptor (EGFR), HER-2, and c-Met kinases, which are pivotal in cancer cell proliferation and survival. nih.govnih.govrsc.orgrsc.org The compound could be screened against a panel of cancer cell lines and relevant kinases to identify potential anticancer activity. Another promising area is in infectious diseases; fluoroquinolone antibiotics, which contain a related quinoline-3-carboxylic acid core, act by inhibiting bacterial DNA gyrase. mdpi.com The potential of this compound as a novel antibacterial or antifungal agent warrants investigation. Furthermore, its activity against DNA methyltransferases (DNMTs), particularly DNMT3A, could be explored, as other quinoline compounds have shown promise in this area for cancer therapy. mdpi.com
Development of Multifunctional this compound Hybrid Molecules
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to developing multifunctional drugs that can address complex diseases like cancer or Alzheimer's disease. frontiersin.orgdntb.gov.ua The this compound scaffold is an excellent candidate for creating such hybrid molecules. researchgate.net
By linking this quinoline derivative to other bioactive moieties, it may be possible to create novel agents with synergistic or multi-target activities. For example:
Quinoline-Thiazole Hybrids: Combining the quinoline core with a thiazole (B1198619) moiety could lead to potent antimicrobial agents. johnshopkins.edu
Quinoline-Cinnamic Acid Hybrids: Linking with natural anti-inflammatory agents like cinnamic acid derivatives could produce multi-target compounds with both antioxidant and anti-inflammatory properties. nih.gov
Bisquinoline Structures: Creating dimers or linking to another quinoline-based structure, such as 8-hydroxyquinoline (B1678124), could enhance activity against various pathogens or cancer cells. researchgate.net
This approach allows for the development of compounds that can modulate multiple biological pathways simultaneously, potentially offering improved efficacy and a lower likelihood of developing drug resistance. frontiersin.org
Challenges and Opportunities in Quinoline Research
Despite the immense therapeutic potential of quinoline derivatives, significant challenges remain. A primary hurdle is overcoming drug resistance, particularly in the contexts of cancer and infectious diseases. frontiersin.org Another challenge is optimizing the pharmacokinetic properties of these compounds, as issues with bioavailability and metabolic stability can limit their clinical utility. mdpi.com For this compound specifically, developing highly regioselective and efficient synthetic routes is a key challenge that needs to be addressed to facilitate analog synthesis and scale-up. rsc.org
However, these challenges are matched by significant opportunities. The versatility of the quinoline scaffold continues to provide a fertile ground for drug discovery. nih.govfrontiersin.org The opportunity to functionalize the quinoline ring at multiple positions allows for fine-tuning of its biological activity and physical properties. frontiersin.org The integration of AI and computational chemistry presents a major opportunity to rationalize the design process, leading to more potent and selective drug candidates with better safety profiles. nih.gov By exploring novel biological targets and embracing innovative strategies like molecular hybridization, the field of quinoline research is well-positioned to deliver the next generation of therapeutics. mdpi.com
Q & A
Q. Q1: What are the common synthetic routes for preparing 8-(trifluoromethoxy)quinoline-3-carboxylic acid, and how do reaction conditions influence yield?
A: The compound is typically synthesized via multi-step protocols involving:
- Nitro-group reduction : Starting from 8-nitroquinoline precursors, nitro groups are reduced to amines using catalytic hydrogenation or SnCl₂/HCl .
- Trifluoromethoxy introduction : Electrophilic substitution or nucleophilic displacement (e.g., using CF₃O⁻ sources under basic conditions) at the 8-position of the quinoline core .
- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH/H₂O or H₂SO₄/EtOH .
Key factors : Temperature (>100°C for lactamization ), solvent polarity (DMF for SNAr reactions ), and stoichiometry of trifluoromethoxy donors impact yields (50–80% reported).
Advanced Synthesis: Regioselective Functionalization
Q. Q2: How can regioselective substitution at the quinoline core be achieved to avoid competing reactions during trifluoromethoxy group installation?
A: Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., nitro or carboxylic acid at C3) direct electrophiles to the 8-position via resonance stabilization .
- Protection strategies : Temporary protection of the C3-carboxylic acid as an ester prevents undesired side reactions during trifluoromethoxy substitution .
- Metal catalysis : Pd-mediated cross-coupling for late-stage trifluoromethoxy installation, though limited by substrate compatibility .
Structural Characterization Challenges
Q. Q3: What analytical techniques are critical for confirming the structure of this compound and its intermediates?
A: Essential methods include:
- NMR spectroscopy : ¹⁹F NMR confirms trifluoromethoxy incorporation (δ ~55–60 ppm), while ¹H NMR identifies quinoline proton environments (e.g., C2-H as a singlet at δ 8.9–9.3 ppm) .
- X-ray crystallography : Resolves ambiguity in substitution patterns (e.g., distinguishing C7 vs. C8 trifluoromethoxy placement) .
- Mass spectrometry : High-resolution MS validates molecular formula (C₁₁H₆F₃NO₃) and detects hydrolytic degradation .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q4: What biological activities are associated with this compound, and how does its trifluoromethoxy group enhance potency?
A: The compound shares structural motifs with antimicrobial quinolones (e.g., ciprofloxacin derivatives ):
- Antibacterial activity : The trifluoromethoxy group enhances lipophilicity, improving membrane permeability and target binding (e.g., DNA gyrase inhibition) .
- SAR insights : Substitution at C8 with electron-withdrawing groups (CF₃O) increases potency against Gram-negative bacteria compared to methoxy or hydrogen analogs .
Analytical Challenges in Quantification
Q. Q5: What are the challenges in quantifying this compound in biological matrices, and how are they addressed?
A: Challenges include:
- Low UV absorbance : Derivatization with fluorescent tags (e.g., dansyl chloride) enhances detection in HPLC .
- Matrix interference : Solid-phase extraction (C18 columns) isolates the compound from proteins/lipids in plasma .
- Degradation in solution : Acidic mobile phases (0.1% TFA) stabilize the carboxylic acid group during LC-MS analysis .
Mechanistic Studies: Target Identification
Q. Q6: What methodologies are used to identify molecular targets of this compound in bacterial systems?
A: Approaches include:
- Pull-down assays : Biotinylated analogs capture target proteins (e.g., DNA gyrase) from bacterial lysates .
- Resistance mutation mapping : Sequencing resistant bacterial strains reveals mutations in target genes (e.g., gyrA for quinolones) .
- Thermal shift assays : Monitor protein denaturation to identify binding partners via changes in melting temperature .
Stability and Handling Precautions
Q. Q7: What are the stability concerns for this compound, and how should it be stored for long-term use?
A: The compound is prone to:
- Hydrolysis : Store desiccated at –20°C to prevent carboxylic acid dimerization .
- Light sensitivity : Amber vials minimize photodegradation of the quinoline core .
- Moisture control : Use anhydrous DMSO or DMF for stock solutions to avoid ester reformation .
Data Contradictions in Published Studies
Q. Q8: How can conflicting reports about the antibacterial efficacy of this compound be resolved?
A: Discrepancies arise from:
- Strain variability : Test against standardized strains (e.g., E. coli ATCC 25922) .
- Assay conditions : Adjust pH to 7.4 (mimicking physiological conditions) to account for ionization effects .
- Impurity interference : Repurify batches via recrystallization (MeOH/H₂O) and validate purity by HPLC (>98%) .
Advanced Functionalization for Probe Design
Q. Q9: What strategies enable site-specific modification of this compound for chemical biology applications?
A: Functionalization methods include:
- C3-carboxylic acid activation : Convert to acyl chlorides for amide coupling with fluorescent probes .
- C7 halogenation : Introduce bromine via electrophilic substitution for Suzuki-Miyaura cross-coupling .
- Click chemistry : Alkyne-tagged derivatives enable CuAAC reactions for target identification .
Computational Modeling for Optimization
Q. Q10: How can computational tools guide the optimization of this compound derivatives?
A: Key approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
